Increased Lipophilicity (XLogP3) Driven by 5-Methyl Substitution Relative to 1-Methyl Analog
The target compound (1,5-dimethyl) exhibits an XLogP3 value of 0.7, compared to 0.3 for the 1-methyl analog (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), which lacks the 5-methyl substituent. The unsubstituted parent (1H-benzimidazole-2-methanamine, CAS 5805-57-2) has an XLogP3 of 0.6. This represents a >2-fold increase in computed lipophilicity over the 1-methyl analog [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1-Methyl analog (CID 800907): XLogP3 = 0.3; Unsubstituted parent (CID 145820): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 1-methyl analog; +0.1 vs. unsubstituted parent |
| Conditions | XLogP3-AA algorithm, PubChem 2025.04.14 release; computed from molecular structure |
Why This Matters
Higher lipophilicity enhances membrane permeability potential and alters partitioning behavior in biphasic reaction systems, making the 1,5-dimethyl compound preferable when increased logP is required without introducing additional rotatable bonds or larger substituents.
- [1] PubChem CID 24253236: (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, Computed Properties. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/24253236 View Source
- [2] PubChem CID 800907: (1-Methyl-1H-benzimidazol-2-yl)methanamine, Computed Properties. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/800907 View Source
- [3] PubChem CID 145820: 1H-Benzimidazole-2-methanamine, Computed Properties. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/145820 View Source
